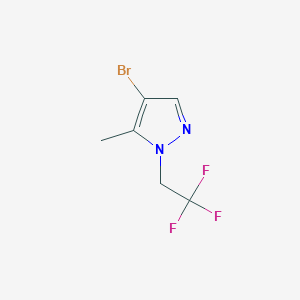
4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑是一种属于吡唑家族的有机化合物。吡唑是五元杂环化合物,环中含有两个相邻的氮原子。该特定化合物以在第四位存在一个溴原子,在第五位存在一个甲基,以及一个连接到第一位氮原子上的三氟乙基为特征。这些取代基赋予该分子独特的化学和物理性质,使其在各种研究和工业领域引起人们的兴趣。
准备方法
合成路线和反应条件
4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及用肼或其衍生物在酸性或碱性条件下环化合适的先驱体,例如 4-溴-3-甲基-1H-吡唑-5-羧酸。
三氟乙基的引入: 三氟乙基可以通过使用诸如 2,2,2-三氟乙基碘或三氟乙基溴的试剂在碱(例如碳酸钾或氢化钠)的存在下进行亲核取代反应来引入。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。连续流动合成和使用自动化反应器等技术可以提高效率和可扩展性。
化学反应分析
反应类型
4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑可以进行各种化学反应,包括:
取代反应: 在适当的条件下,溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原: 根据所用试剂和条件,甲基可以被氧化成羧酸或被还原成醇。
偶联反应: 该化合物可以参与交叉偶联反应,例如 Suzuki 或 Heck 反应,形成更复杂的结构。
常见的试剂和条件
取代: 在极性非质子溶剂(例如 DMF、DMSO)中,在升高的温度下使用叠氮化钠或硫醇钾等亲核试剂。
氧化: 在酸性或碱性介质中使用高锰酸钾或三氧化铬等氧化剂。
还原: 在无水溶剂中使用氢化铝锂或硼氢化钠等还原剂。
形成的主要产物
取代: 形成 4-氨基-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑或 4-硫代-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑。
氧化: 形成 4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑-3-羧酸。
还原: 形成 4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑-3-甲醇。
科学研究应用
化学
在化学领域,4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑被用作合成更复杂分子的构建单元。
生物学和医学
在生物学和医学研究中,该化合物因其作为药物设计中药效团的潜力而受到研究。三氟乙基可以增强药物候选物的代谢稳定性和生物利用度,而吡唑环可以与各种生物靶标(如酶和受体)相互作用。
工业
在工业领域,4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑用于农用化学品、染料和特种化学品的合成。其反应性和稳定性使其适用于各种应用,包括用作功能材料的前体。
作用机制
4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而起作用,从而调节其活性。三氟乙基可以增强结合亲和力和选择性,而吡唑环可以参与与靶标的氢键和 π-π 相互作用。
相似化合物的比较
类似化合物
4-溴-1-(2,2,2-三氟乙基)-1H-吡唑: 在第五位缺少甲基。
5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑: 在第四位缺少溴原子。
4-溴-5-甲基-1H-吡唑: 缺少三氟乙基。
独特性
4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑由于其取代基的组合而具有独特性。溴原子和三氟乙基的存在赋予了独特的化学性质,例如增加的反应性和稳定性,这些性质在类似化合物中没有观察到。这种独特性使其成为各种研究和工业应用中的一种有价值的化合物。
生物活性
4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique chemical structure which includes a bromine atom, a methyl group, and a trifluoroethyl group. This combination imparts distinct chemical properties that have garnered interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C6H6BrF3N2
- Molecular Weight : 239.03 g/mol
- CAS Number : 2054953-75-0
The presence of the trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets in biological systems. The bromine atom can participate in halogen bonding , which may stabilize interactions with proteins or enzymes. Additionally, the trifluoroethyl group may facilitate binding to hydrophobic pockets within these targets.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit key cancer-related pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have demonstrated effectiveness against BRAF(V600E) mutations commonly found in melanoma.
- Synergistic Effects : Studies have shown that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi:
- Mechanism : The mode of action often involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for microbial survival .
Comparative Analysis with Similar Compounds
| Compound | Structure | Key Biological Activity |
|---|---|---|
| 4-Bromo-5-methyl-1H-pyrazole | Lacks trifluoroethyl group | Limited bioactivity |
| 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Lacks bromine atom | Altered reactivity |
| 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Lacks methyl group | Different oxidation properties |
The unique combination of bromine and trifluoroethyl groups in this compound contributes to its distinct biological profile compared to other pyrazole derivatives.
Study on Antitumor Activity
A study evaluated the anticancer potential of various pyrazole derivatives in vitro. The results indicated that compounds containing halogen substituents (like bromine) exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the potential for developing new therapeutics based on these findings .
Study on Antimicrobial Properties
Research focused on the synthesis of novel pyrazole carboxamide derivatives showed promising antifungal activity against several pathogenic fungi. These derivatives were tested using mycelial growth inhibition assays, demonstrating moderate to excellent efficacy .
属性
分子式 |
C6H6BrF3N2 |
|---|---|
分子量 |
243.02 g/mol |
IUPAC 名称 |
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-5(7)2-11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
InChI 键 |
WUYFBGGLNIKEGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1CC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















